molecular formula C20H19FN4OS B4588597 1-(3,4-dihydroisoquinolin-2(1H)-yl)-2-{[5-(3-fluorophenyl)-4-methyl-4H-1,2,4-triazol-3-yl]sulfanyl}ethanone

1-(3,4-dihydroisoquinolin-2(1H)-yl)-2-{[5-(3-fluorophenyl)-4-methyl-4H-1,2,4-triazol-3-yl]sulfanyl}ethanone

Cat. No.: B4588597
M. Wt: 382.5 g/mol
InChI Key: XVZLKQPWESIQFX-UHFFFAOYSA-N
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Description

1-(3,4-dihydroisoquinolin-2(1H)-yl)-2-{[5-(3-fluorophenyl)-4-methyl-4H-1,2,4-triazol-3-yl]sulfanyl}ethanone is a complex organic compound that features a combination of isoquinoline, triazole, and fluorophenyl groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(3,4-dihydroisoquinolin-2(1H)-yl)-2-{[5-(3-fluorophenyl)-4-methyl-4H-1,2,4-triazol-3-yl]sulfanyl}ethanone likely involves multiple steps, including the formation of the isoquinoline and triazole rings, followed by their coupling. Typical reaction conditions might include:

    Formation of Isoquinoline: This could involve Pictet-Spengler reaction conditions.

    Formation of Triazole: This might involve cyclization reactions using azides and alkynes.

    Coupling Reactions: The final coupling could involve thiol-ene reactions or other sulfur-based coupling methods.

Industrial Production Methods

Industrial production would scale up these reactions, optimizing for yield and purity. This might involve:

    Batch or Continuous Flow Reactors: To manage reaction conditions precisely.

    Purification Techniques: Such as crystallization, chromatography, or distillation.

Chemical Reactions Analysis

Types of Reactions

1-(3,4-dihydroisoquinolin-2(1H)-yl)-2-{[5-(3-fluorophenyl)-4-methyl-4H-1,2,4-triazol-3-yl]sulfanyl}ethanone can undergo various chemical reactions, including:

    Oxidation: Potentially forming sulfoxides or sulfones.

    Reduction: Reducing the triazole ring or other functional groups.

    Substitution: Electrophilic or nucleophilic substitution on the aromatic rings.

Common Reagents and Conditions

    Oxidizing Agents: Such as hydrogen peroxide or m-chloroperbenzoic acid.

    Reducing Agents: Such as lithium aluminum hydride or sodium borohydride.

    Substitution Reagents: Such as halogens or nucleophiles like amines.

Major Products

    Oxidation Products: Sulfoxides or sulfones.

    Reduction Products: Reduced triazole derivatives.

    Substitution Products: Halogenated or aminated derivatives.

Scientific Research Applications

Chemistry

    Catalysis: Potential use as a ligand in catalytic reactions.

    Material Science: Incorporation into polymers or other advanced materials.

Biology and Medicine

    Pharmacology: Potential as a lead compound for drug development, particularly targeting neurological or inflammatory pathways.

    Biochemistry: Use in studying enzyme interactions or as a probe in biochemical assays.

Industry

    Agriculture: Potential use in the development of agrochemicals.

    Environmental Science: Use in the development of sensors or remediation agents.

Mechanism of Action

The mechanism of action for 1-(3,4-dihydroisoquinolin-2(1H)-yl)-2-{[5-(3-fluorophenyl)-4-methyl-4H-1,2,4-triazol-3-yl]sulfanyl}ethanone would depend on its specific application. In medicinal chemistry, it might interact with specific molecular targets such as enzymes or receptors, modulating their activity through binding interactions.

Comparison with Similar Compounds

Similar Compounds

  • 1-(3,4-dihydroisoquinolin-2(1H)-yl)-2-{[5-(3-chlorophenyl)-4-methyl-4H-1,2,4-triazol-3-yl]sulfanyl}ethanone
  • 1-(3,4-dihydroisoquinolin-2(1H)-yl)-2-{[5-(3-bromophenyl)-4-methyl-4H-1,2,4-triazol-3-yl]sulfanyl}ethanone

Uniqueness

The presence of the fluorophenyl group in 1-(3,4-dihydroisoquinolin-2(1H)-yl)-2-{[5-(3-fluorophenyl)-4-methyl-4H-1,2,4-triazol-3-yl]sulfanyl}ethanone may confer unique properties such as increased metabolic stability or specific binding interactions, distinguishing it from its analogs.

Properties

IUPAC Name

1-(3,4-dihydro-1H-isoquinolin-2-yl)-2-[[5-(3-fluorophenyl)-4-methyl-1,2,4-triazol-3-yl]sulfanyl]ethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H19FN4OS/c1-24-19(15-7-4-8-17(21)11-15)22-23-20(24)27-13-18(26)25-10-9-14-5-2-3-6-16(14)12-25/h2-8,11H,9-10,12-13H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XVZLKQPWESIQFX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C(=NN=C1SCC(=O)N2CCC3=CC=CC=C3C2)C4=CC(=CC=C4)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H19FN4OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

382.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
1-(3,4-dihydroisoquinolin-2(1H)-yl)-2-{[5-(3-fluorophenyl)-4-methyl-4H-1,2,4-triazol-3-yl]sulfanyl}ethanone
Reactant of Route 2
Reactant of Route 2
1-(3,4-dihydroisoquinolin-2(1H)-yl)-2-{[5-(3-fluorophenyl)-4-methyl-4H-1,2,4-triazol-3-yl]sulfanyl}ethanone
Reactant of Route 3
Reactant of Route 3
1-(3,4-dihydroisoquinolin-2(1H)-yl)-2-{[5-(3-fluorophenyl)-4-methyl-4H-1,2,4-triazol-3-yl]sulfanyl}ethanone
Reactant of Route 4
Reactant of Route 4
1-(3,4-dihydroisoquinolin-2(1H)-yl)-2-{[5-(3-fluorophenyl)-4-methyl-4H-1,2,4-triazol-3-yl]sulfanyl}ethanone
Reactant of Route 5
Reactant of Route 5
1-(3,4-dihydroisoquinolin-2(1H)-yl)-2-{[5-(3-fluorophenyl)-4-methyl-4H-1,2,4-triazol-3-yl]sulfanyl}ethanone
Reactant of Route 6
Reactant of Route 6
1-(3,4-dihydroisoquinolin-2(1H)-yl)-2-{[5-(3-fluorophenyl)-4-methyl-4H-1,2,4-triazol-3-yl]sulfanyl}ethanone

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